molecular formula C11H8ClNO3 B13939333 7-Amino-8-chloro-4-hydroxy-2-naphthalenecarboxylic acid

7-Amino-8-chloro-4-hydroxy-2-naphthalenecarboxylic acid

Cat. No.: B13939333
M. Wt: 237.64 g/mol
InChI Key: PRASGWWSYSGDPK-UHFFFAOYSA-N
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Description

7-Amino-8-chloro-4-hydroxy-2-naphthalenecarboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 It is a derivative of naphthalene, characterized by the presence of amino, chloro, and hydroxy functional groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-8-chloro-4-hydroxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 4-hydroxy-2-naphthalenecarboxylic acid followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine source under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-8-chloro-4-hydroxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 7-amino-4-hydroxy-2-naphthalenecarboxylic acid.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

7-Amino-8-chloro-4-hydroxy-2-naphthalenecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Amino-8-chloro-4-hydroxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
  • 8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid
  • 4-Hydroxy-2-naphthalenecarboxylic acid

Comparison: 7-Amino-8-chloro-4-hydroxy-2-naphthalenecarboxylic acid is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

7-amino-8-chloro-4-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c12-10-7-3-5(11(15)16)4-9(14)6(7)1-2-8(10)13/h1-4,14H,13H2,(H,15,16)

InChI Key

PRASGWWSYSGDPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=C2)C(=O)O)O)Cl)N

Origin of Product

United States

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